molecular formula C21H26N4O B6066050 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6066050
M. Wt: 350.5 g/mol
InChI Key: HXYUBUCRPGEKKO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for further research and development.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their functions. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways that result in changes in gene expression . The compound’s ability to modulate these molecular interactions is key to its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Addition of the 4-methylpiperidin-1-yl group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperidine derivative is attached to the core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique photophysical and biological properties. Its combination of a methoxyphenyl group and a methylpiperidinyl group makes it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-14-9-11-24(12-10-14)19-13-15(2)22-21-16(3)20(23-25(19)21)17-5-7-18(26-4)8-6-17/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYUBUCRPGEKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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